molecular formula C13H16F2N2OS B2491200 N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide CAS No. 2094267-32-8

N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide

Cat. No.: B2491200
CAS No.: 2094267-32-8
M. Wt: 286.34
InChI Key: KNRMJRKIUGVVCF-UHFFFAOYSA-N
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Description

N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a cyclopentyl ring substituted with an ethylsulfanyl group, a difluoropyridine moiety, and a carboxamide functional group. This unique structure imparts specific chemical and physical properties that make it of interest for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The difluoropyridine moiety can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies and molecular docking experiments.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(methylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide
  • N-[2-(ethylsulfanyl)cyclohexyl]-2,4-difluoropyridine-3-carboxamide

Uniqueness

N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide is unique due to the specific combination of its functional groups and ring structures, which impart distinct chemical and physical properties

Properties

IUPAC Name

N-(2-ethylsulfanylcyclopentyl)-2,4-difluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2OS/c1-2-19-10-5-3-4-9(10)17-13(18)11-8(14)6-7-16-12(11)15/h6-7,9-10H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRMJRKIUGVVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCC1NC(=O)C2=C(C=CN=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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